Risperidone Isoxazole-N-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

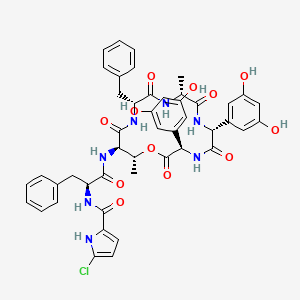

Risperidone Isoxazole-N-oxide is a compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 . It is a derivative of Risperidone, an atypical antipsychotic belonging to the chemical class of benzisoxazole derivatives .

Synthesis Analysis

The synthesis of isoxazoles, including Risperidone Isoxazole-N-oxide, has been a subject of research for many years . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Molecular Structure Analysis

The molecular structure of Risperidone Isoxazole-N-oxide is derived from its parent compound, Risperidone. The key difference is the presence of an N-oxide group in the isoxazole ring .

Chemical Reactions Analysis

Isoxazoles, including Risperidone Isoxazole-N-oxide, are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Physical And Chemical Properties Analysis

Risperidone Isoxazole-N-oxide is a neat compound with a molecular weight of 426.48 . More specific physical and chemical properties were not found in the search results.

Safety And Hazards

Future Directions

Isoxazoles, including Risperidone Isoxazole-N-oxide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing eco-friendly synthetic strategies and exploring their potential biological activities .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Risperidone Isoxazole-N-oxide involves the modification of Risperidone, which is a benzisoxazole derivative. The benzisoxazole ring of Risperidone is converted to an isoxazole ring by reacting it with hydroxylamine hydrochloride. This is followed by oxidation of the resulting isoxazole compound to yield Risperidone Isoxazole-N-oxide.", "Starting Materials": ["Risperidone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetone", "Hydrogen peroxide"], "Reaction": ["Step 1: Risperidone is dissolved in acetone and hydroxylamine hydrochloride is added to it. The mixture is heated at reflux for several hours to obtain the isoxazole intermediate.", "Step 2: The isoxazole intermediate is then oxidized using hydrogen peroxide and sodium hydroxide as the oxidizing agents. The reaction is carried out at room temperature for several hours.", "Step 3: The resulting Risperidone Isoxazole-N-oxide is purified by column chromatography or recrystallization."] } | |

CAS RN |

1391053-34-1 |

Product Name |

Risperidone Isoxazole-N-oxide |

Molecular Formula |

C23H27FN4O3 |

Molecular Weight |

426.492 |

IUPAC Name |

3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |

InChI Key |

FPKJDGJFFARVMR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |

synonyms |

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl-2-oxido)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)